molecular formula C19H20N2O3 B2384637 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide CAS No. 1103513-87-6

1-(4-Isopropoxybenzoyl)indoline-2-carboxamide

Cat. No.: B2384637
CAS No.: 1103513-87-6
M. Wt: 324.38
InChI Key: SXYHORQAGRTHOF-UHFFFAOYSA-N
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Description

1-(4-Isopropoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features an indoline core with a carboxamide group at the 2-position and a 4-isopropoxybenzoyl group attached to the nitrogen atom of the indoline ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

Similar compounds, such as indole-2-carboxamides, have been identified as inhibitors of trypanosoma brucei . This suggests that 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide may also target similar organisms or proteins.

Mode of Action

It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the potential inhibitory properties of indole-2-carboxamides on trypanosoma brucei , it is possible that this compound may affect pathways related to the growth and proliferation of this organism.

Pharmacokinetics

A series of novel indoline-2-carboxamides demonstrated excellent pharmacokinetic properties , suggesting that this compound may have similar characteristics.

Result of Action

Similar compounds, such as indole-2-carboxamides, have shown potent antiproliferative activity . This suggests that this compound may also exhibit antiproliferative effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.

    Introduction of the Carboxamide Group: The carboxamide group at the 2-position can be introduced through amidation reactions using appropriate carboxylic acid derivatives and amine sources.

    Attachment of the 4-Isopropoxybenzoyl Group: The final step involves the acylation of the indoline nitrogen with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring or the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperatures and solvents.

Major Products:

    Oxidation Products: Oxo derivatives of the indoline or benzoyl groups.

    Reduction Products: Alcohols or amines derived from the carbonyl groups.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(4-Isopropoxybenzoyl)indoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Indole-2-carboxamide Derivatives: Compounds with similar structures but different substituents at the indoline or benzoyl groups.

    4-Isopropoxybenzoyl Derivatives: Compounds with the same benzoyl group but different core structures.

Uniqueness: 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12(2)24-15-9-7-13(8-10-15)19(23)21-16-6-4-3-5-14(16)11-17(21)18(20)22/h3-10,12,17H,11H2,1-2H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYHORQAGRTHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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